molecular formula C24H28ClN3O5 B12481699 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate

Cat. No.: B12481699
M. Wt: 473.9 g/mol
InChI Key: MCKLXKDBJYDLOY-UHFFFAOYSA-N
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Description

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with an acetylpiperazinyl group and a chlorophenoxy-methylpropanoyl amide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the benzoate core: This step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the acetylpiperazinyl group: This is achieved by reacting the benzoate ester with 4-acetylpiperazine under suitable conditions.

    Attachment of the chlorophenoxy-methylpropanoyl amide group: This step involves the reaction of the intermediate product with 2-(4-chlorophenoxy)-2-methylpropanoic acid chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-acetylpiperazin-1-yl)methyl]benzoate
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine

Uniqueness

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the acetylpiperazinyl and chlorophenoxy-methylpropanoyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H28ClN3O5

Molecular Weight

473.9 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate

InChI

InChI=1S/C24H28ClN3O5/c1-16(29)27-11-13-28(14-12-27)21-10-5-17(22(30)32-4)15-20(21)26-23(31)24(2,3)33-19-8-6-18(25)7-9-19/h5-10,15H,11-14H2,1-4H3,(H,26,31)

InChI Key

MCKLXKDBJYDLOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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